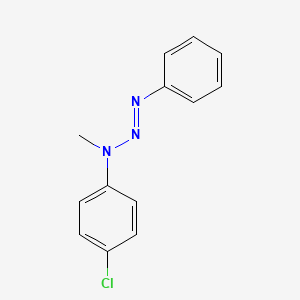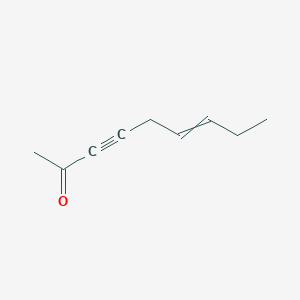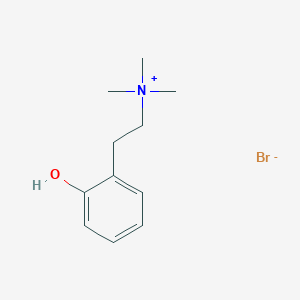
6,7,8-Trihydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known by other names, such as 7-methoxy-2H-1-benzopyran-2-one and 5,7-dimethoxy-2H-1-benzopyran-2-one .
- The compound features three hydroxyl groups (hence the “tri” in its name) attached to a benzopyran ring system.
6,7,8-Trihydroxy-2H-1-benzopyran-2-one: is a natural compound belonging to the class of .
Preparation Methods
Synthetic Routes: While there are various synthetic methods, one common approach involves the oxidative cyclization of suitable precursors.
Reaction Conditions: These reactions typically occur under mild conditions, often using metal catalysts or enzymes.
Industrial Production: Although not widely produced industrially, research continues to explore scalable methods for its synthesis.
Chemical Reactions Analysis
Reactivity: 6,7,8-Trihydroxy-2H-1-benzopyran-2-one can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly employed.
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
Chemistry: Used as a scaffold for designing bioactive compounds due to its diverse reactivity.
Biology: Investigated for potential antioxidant, anti-inflammatory, and anticancer properties.
Medicine: May play a role in drug discovery and development.
Industry: Limited industrial applications, but its derivatives find use in cosmetics and flavoring.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with enzymes, receptors, or cellular pathways.
Pathways: Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Unique Features: Its trihydroxy substitution pattern distinguishes it from related compounds.
Similar Compounds: Other coumarins, such as (7-hydroxy-2H-1-benzopyran-2-one), exhibit similar structures and reactivity.
Properties
IUPAC Name |
6,7,8-trihydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-5-3-4-1-2-6(11)14-9(4)8(13)7(5)12/h1-3,10,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVPAHANCHBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473747 |
Source


|
| Record name | 6,7,8-Trihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114371-80-1 |
Source


|
| Record name | 6,7,8-Trihydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)


![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
